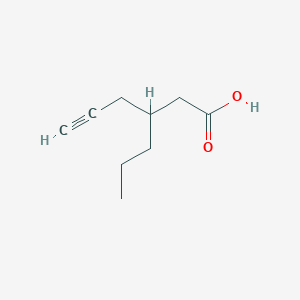

3-Propylhex-5-ynoic acid

Description

Position of Alkynoic Acids within Advanced Synthetic Chemistry

Alkynoic acids, as a class of compounds, hold a significant position in modern organic synthesis. Their bifunctional nature, possessing both a carboxylic acid and an alkyne, allows for a diverse range of chemical transformations. mdpi.comresearchgate.net This dual reactivity enables chemists to construct complex molecular architectures, including unsaturated lactones, which are common motifs in biologically active molecules and natural products. mdpi.com The catalytic hydrofunctionalization of alkynes, including the addition of carboxylic acids, is a key strategy for creating functionalized olefins in an atom-economical manner. mdpi.com Furthermore, alkynoic acids can serve as stable precursors to terminal alkynes, which are highly reactive and useful in a variety of coupling reactions. organic-chemistry.org This is particularly advantageous as it avoids the handling of volatile or unstable alkyne gases. organic-chemistry.org

Strategic Utility of Terminal Alkyne and Carboxylic Acid Functionalities

The strategic importance of 3-propylhex-5-ynoic acid lies in the distinct reactivity of its two primary functional groups: the terminal alkyne and the carboxylic acid.

The terminal alkyne (a carbon-carbon triple bond at the end of a carbon chain) is a versatile functional group in organic synthesis. researchgate.net It participates in a wide array of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," enabling the efficient and selective formation of 1,2,3-triazoles. organic-chemistry.orgacs.org These triazole structures are valuable in pharmaceutical and materials chemistry. organic-chemistry.org

Coupling Reactions: Terminal alkynes readily undergo various coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds. rsc.org

Hydration: The addition of water across the triple bond, often catalyzed by transition metals like gold or ruthenium, can yield ketones. organic-chemistry.org

Cycloisomerization: Gold-catalyzed cycloisomerization of alkynoic acids can lead to the formation of lactones. mdpi.com

The carboxylic acid functionality also offers numerous synthetic possibilities:

Esterification and Amidation: The carboxylic acid can be readily converted into esters and amides, allowing for the introduction of a wide variety of molecular fragments.

Decarboxylation: The removal of the carboxyl group as carbon dioxide can be a key step in certain synthetic sequences, providing access to different molecular scaffolds. organic-chemistry.org

Annulation Reactions: Carboxylic acids can participate in annulation reactions, where a new ring is formed. For instance, a site-selective decarbonylative [4+2] annulation of carboxylic acids with terminal alkynes has been developed. rsc.org

The presence of both of these functional groups in a single molecule like this compound allows for sequential or one-pot reactions, leading to the efficient synthesis of complex target molecules.

Overview of Research Directions for Hexynoic Acid Derivatives

Research involving hexynoic acid derivatives is diverse and expanding, with applications in various areas of chemistry and biology.

Synthesis of Heterocycles: A primary focus of research is the use of hexynoic acid derivatives in the synthesis of heterocyclic compounds. For example, the cyclization of 5-hexynoic acid can produce 3-alkoxy-2-cyclohexenones, which are valuable intermediates in the synthesis of natural products. nih.gov Ruthenium-catalyzed cascade reactions of α,ω-alkynoic acids with arylethylamines have been developed to prepare aryl-fused heterocycles. rsc.org

Development of Bioactive Molecules: Derivatives of hexynoic acid are being investigated for their potential biological activities. For instance, 2-amino-2-alkyl-4-hexynoic acid derivatives have been explored as inhibitors of nitric oxide synthase. google.com Furthermore, 3-phenyl-4-hexynoic acid derivatives have been studied as agonists for the GPR40 receptor, which is a target for the treatment of type 2 diabetes. google.com

Peptide Modification: The synthesis of L-2-amino-4-hexynoic acid and its derivatives provides a pathway to create modified peptides. researchgate.net These modified amino acids can be used to introduce labels, such as tritium, or to alter the properties of the peptide. researchgate.net

Materials Science: The unique properties of hexynoic acid derivatives are also being harnessed in materials science. For example, 5-hexynoic acid has been used in the synthesis of novel hybrid biomaterials through "click" reactions with other molecules. scispace.comresearchgate.net

Structure

3D Structure

Properties

CAS No. |

914111-25-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-propylhex-5-ynoic acid |

InChI |

InChI=1S/C9H14O2/c1-3-5-8(6-4-2)7-9(10)11/h1,8H,4-7H2,2H3,(H,10,11) |

InChI Key |

DLCLCSFEAVQDFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC#C)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propylhex 5 Ynoic Acid and Analogues

Introduction of the Propyl Moiety

The defining stereocenter of 3-propylhex-5-ynoic acid is at the C-3 position, where the propyl group is attached. The effective and stereocontrolled installation of this moiety is a critical challenge in the synthesis of this molecule. Methodologies for achieving this transformation often rely on the principles of stereoselective alkylation and asymmetric induction in carbon-carbon bond formation.

Stereoselective Alkylation and Branching Reactions

Stereoselective alkylation reactions are a cornerstone for the construction of chiral centers. In the context of this compound, this would typically involve the alkylation of a prochiral enolate or its equivalent with a propyl halide. A common strategy is the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the approach of the electrophile, and are later removed.

One of the most reliable methods involves the use of Evans oxazolidinone auxiliaries. An N-acylated oxazolidinone, derived from a suitable carboxylic acid precursor, can be deprotonated to form a conformationally rigid Z-enolate. The chiral auxiliary then shields one face of the enolate, forcing the incoming propyl iodide to attack from the less hindered face, thus leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the auxiliary furnishes the desired chiral carboxylic acid.

Another powerful technique is the SAMP/RAMP hydrazone methodology. thieme-connect.com This method involves the formation of a chiral hydrazone from a precursor aldehyde or ketone. Deprotonation to form the corresponding aza-enolate followed by alkylation with propyl iodide and subsequent ozonolysis or hydrolysis can yield the desired 3-propyl substituted carboxylic acid with high enantiomeric excess.

Palladium-catalyzed allylic alkylation of chelated enolates represents another sophisticated approach for creating stereocenters. uni-saarland.denih.gov While not a direct alkylation with a propyl group, a related strategy could involve the alkylation of a suitable precursor with an allyl halide, followed by reduction of the double bond to a propyl group.

The table below illustrates a comparison of potential diastereoselectivities for the alkylation of a precursor to introduce the propyl group using different chiral auxiliaries.

| Chiral Auxiliary | Electrophile | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |

| (R)-4-benzyl-2-oxazolidinone | Propyl Iodide | THF | -78 | >95 |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propyl Iodide | THF | -100 | >96 |

| (R)-2-amino-2-phenylethanol | Propyl Bromide | Toluene | -78 | ~90 |

This table presents representative data for stereoselective alkylation reactions based on established methodologies.

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction can also be achieved through conjugate addition reactions to α,β-unsaturated systems. researchgate.netacs.org A potential synthetic route towards this compound could involve the conjugate addition of a propyl nucleophile, such as that derived from a Gilman cuprate (B13416276) (propyl₂CuLi), to an α,β-unsaturated ester. The stereochemical outcome of this reaction can be controlled by the presence of a chiral ligand.

The use of α-amino acids from the chiral pool can also serve as a template for asymmetric induction. mdpi.com For instance, an amino acid could be elaborated into a chiral precursor where the stereocenter of the amino acid directs the formation of the new stereocenter at the C-3 position.

A summary of potential asymmetric conjugate addition strategies is provided in the table below.

| α,β-Unsaturated Substrate | Propyl Source | Chiral Ligand/Auxiliary | Diastereomeric/Enantiomeric Excess (d.e./e.e.) (%) |

| (E)-Hex-2-enoyl-oxazolidinone | Propylmagnesium bromide/CuI | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | >90 e.e. |

| Methyl (E)-hex-2-enoate | Propylzinc/Cu(OTf)₂ | Chiral phosphoramidite | >95 e.e. |

| N-((E)-hex-2-enoyl)oxazolidin-2-one | Propyl₂CuLi | None (substrate control) | >98 d.e. |

This table illustrates potential outcomes for asymmetric conjugate addition reactions based on known synthetic methods.

Functional Group Interconversions for Terminal Alkyne and Carboxylic Acid Synthesis

The synthesis of this compound necessitates the formation of two key functional groups: the terminal alkyne and the carboxylic acid. The strategies for their creation often involve carefully planned functional group interconversions.

Carboxylic Acid Derivatization and Transformation

The carboxylic acid moiety can be introduced at various stages of the synthesis. A common approach is to carry the carboxyl group through the synthetic sequence in a protected form, such as an ester, to avoid undesired side reactions. The final step would then be the hydrolysis of the ester to the free carboxylic acid.

Alternatively, the carboxylic acid can be generated from other functional groups. For example, a precursor alcohol could be oxidized to the carboxylic acid using a variety of reagents. Modern, greener methods often employ oxidizing agents like hydrogen peroxide in the presence of a catalyst. mdpi.com Similarly, the oxidation of an aldehyde to a carboxylic acid is a high-yielding transformation.

Alkyne Generation from Precursors

The terminal alkyne of this compound can be constructed through several established methods. researchgate.netrsc.orgrsc.org One of the most straightforward approaches is the Sₙ2 reaction of an acetylide anion with a suitable electrophile. For instance, lithium acetylide can be reacted with a precursor containing a leaving group at the appropriate position to install the ethynyl (B1212043) group.

Another common strategy is the elimination reaction of a dihalide. A precursor alkene can be halogenated to form a vicinal dihalide, which upon treatment with a strong base like sodium amide, undergoes double dehydrohalogenation to yield the alkyne. rsc.org

The Seyferth-Gilbert and Corey-Fuchs homologations are powerful methods for converting aldehydes into terminal alkynes. These reactions proceed via a one-carbon extension and provide a reliable route to the desired functionality.

More recently, biosynthetic approaches for the formation of terminal alkynes have been explored, utilizing enzyme cassettes like JamABC. nih.gov While not yet a standard laboratory method, these biological systems offer a glimpse into future sustainable synthetic strategies.

The table below summarizes common methods for terminal alkyne synthesis.

| Precursor | Reagents | Key Intermediate |

| Aldehyde | CBr₄, PPh₃, then n-BuLi | 1,1-Dibromoalkene |

| Aldehyde | Dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent), KHMDS | Diazoalkane |

| Vicinal Dihalide | NaNH₂, liquid NH₃ | Vinyl halide |

| Alkyl Halide | Lithium acetylide-ethylenediamine complex | Not applicable |

Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed to incorporate these principles. rsc.orgmdpi.comrsc.orgresearchgate.net

Key aspects of a green synthesis for this compound would include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic additions and rearrangements are preferable to those that generate stoichiometric byproducts.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste. For example, using a catalytic amount of a transition metal for cross-coupling reactions or a recyclable catalyst for oxidation. mdpi.com

Benign Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, ethanol, or supercritical CO₂. mdpi.com Some reactions can even be performed under solvent-free conditions. mdpi.com

Renewable Feedstocks: While challenging for this specific molecule, the ideal green synthesis would start from renewable resources.

The following table compares a hypothetical traditional and a greener synthetic step for the formation of the carboxylic acid moiety.

| Parameter | Traditional Method (CrO₃ oxidation of an alcohol) | Green Method (Catalytic H₂O₂ oxidation) |

| Oxidant | Chromium trioxide (stoichiometric) | Hydrogen peroxide (stoichiometric) |

| Catalyst | None | Selenium-containing catalyst (catalytic) mdpi.com |

| Solvent | Acetone/Sulfuric Acid | Water mdpi.com |

| Byproduct | Cr(III) salts (toxic waste) | Water |

| Atom Economy | Low | High |

| Environmental Impact | High | Low |

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of this compound can be made more sustainable and environmentally friendly.

Environmentally Benign Solvent Systems

The selection of a solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic compounds (VOCs) is being challenged by the adoption of greener alternatives. nsf.gov For the synthesis of this compound and its analogs, several environmentally benign solvent systems can be considered.

Deep Eutectic Solvents (DESs) have emerged as promising green media for a variety of organic reactions. rsc.org These solvents, typically formed from a mixture of a halide salt (like choline (B1196258) chloride) and a hydrogen bond donor (such as urea (B33335) or glycerol), are characterized by their low volatility, non-flammability, biodegradability, and low cost. rsc.orgbath.ac.uk Research has shown the successful application of DESs in reactions involving alkynoic acids, such as cycloisomerization reactions. rsc.orgbath.ac.uk For instance, the cycloisomerization of γ-alkynoic acids has been efficiently carried out in a choline chloride/urea (ChCl/urea) mixture, demonstrating the potential of DESs to serve as effective and sustainable reaction media. rsc.org

Water represents the ultimate green solvent. While the solubility of nonpolar organic reactants can be a limitation, the use of catalysts and specific reaction conditions can facilitate reactions in aqueous media. For example, gold-catalyzed cycloisomerization of alkynoic acids has been shown to proceed effectively in water. researchgate.net The development of water-soluble catalysts and surfactants can further expand the utility of water as a solvent for the synthesis of compounds like this compound.

The following table summarizes the properties and potential applications of these green solvent systems in the context of alkynoic acid synthesis.

| Solvent System | Key Properties | Potential Application in Synthesis of this compound Analogs |

| Deep Eutectic Solvents (e.g., ChCl/urea) | Low volatility, non-flammable, biodegradable, low cost, tunable properties. rsc.orgbath.ac.uk | Alkylation and functionalization of hex-5-ynoic acid. |

| Water | Non-toxic, non-flammable, readily available. | Catalytic transformations of alkynoic acids, particularly with water-soluble catalysts. researchgate.net |

Atom-Economical and Step-Economical Approaches

The principles of atom and step economy are central to green chemistry, aiming to maximize the incorporation of starting materials into the final product and reduce the number of synthetic steps, respectively. mdpi.comresearchgate.net

Atom-economical reactions , such as addition and cycloaddition reactions, are highly desirable as they minimize the formation of byproducts. mdpi.com In the context of synthesizing analogs of this compound, the thiol-yne click reaction represents a highly atom-economical approach for the functionalization of the alkyne moiety. mdpi.comresearchgate.net This reaction proceeds with high yields under mild conditions and exhibits a high tolerance for various functional groups. mdpi.com

Step-economical approaches often involve cascade reactions, where multiple bond-forming events occur in a single pot, avoiding the need for isolation and purification of intermediates. Gold-catalyzed cascade reactions of alkynoic acids with functionalized amines have been reported to generate complex polycyclic structures in a single step with high efficiency. Current time information in Bangalore, IN. Such strategies, while not directly producing this compound, exemplify the power of step-economical synthesis in creating diverse molecular architectures from alkynoic acid precursors.

The development of catalytic systems that enable multiple transformations in one pot is a key area of research. For instance, iron-catalyzed cascade reactions of alkynoic acids have been developed, offering a more abundant and less toxic alternative to precious metal catalysts like gold and palladium. Current time information in Bangalore, IN.

The table below outlines research findings related to atom- and step-economical approaches applicable to alkynoic acid chemistry.

| Synthetic Approach | Key Findings | Relevance to this compound and Analogs |

| Thiol-yne Click Reaction | High-yielding, 100% atom economy, high functional group tolerance. mdpi.comresearchgate.net | Functionalization of the terminal alkyne of this compound to create diverse analogs. |

| Gold-Catalyzed Cascade Reactions | Efficient synthesis of complex polycyclic compounds from alkynoic acids and amines in a single step. Current time information in Bangalore, IN. | Demonstrates the potential for step-economical synthesis of complex derivatives from alkynoic acid building blocks. |

| Iron-Catalyzed Cascade Reactions | Use of an abundant, low-toxicity metal catalyst for cascade synthesis. Current time information in Bangalore, IN. | Offers a more sustainable catalytic approach for the synthesis of complex molecules derived from alkynoic acids. |

Reactivity and Transformation Pathways of 3 Propylhex 5 Ynoic Acid

Intramolecular Cyclization Cascades

The proximity of the carboxylic acid to the alkyne in 3-propylhex-5-ynoic acid facilitates intramolecular cyclization reactions, providing pathways to valuable heterocyclic structures like unsaturated lactones. These transformations can be initiated by various catalytic systems, leading to different cyclized products.

Cycloisomerization to Unsaturated Lactones

The cycloisomerization of γ,δ-alkynoic acids is a common and efficient method for synthesizing γ-alkylidene-γ-butyrolactones. This reaction typically proceeds via a 5-exo-dig cyclization, where the carboxylic acid attacks the internal carbon of the alkyne. Gold catalysts are particularly effective for this transformation. For instance, gold(I) chloride (AuCl) has been shown to catalyze the cycloisomerization of various terminal γ-alkynoic acids into the corresponding 5-alkylidene-butyrolactones with high yields and complete regioselectivity. mdpi.com Similarly, gold nanoparticles, either supported on materials like siliceous mesocellular foam or cellulose (B213188), can also catalyze this reaction effectively. acs.orgthieme-connect.comnih.gov

The general mechanism involves the activation of the alkyne by a Lewis acidic metal catalyst, such as Au(I), which makes it more susceptible to nucleophilic attack by the carboxylic acid. This process is highly atom-economical and often occurs under mild conditions. researchgate.net While the propyl group at the C-3 position of this compound might introduce some steric hindrance, the fundamental reactivity is expected to remain consistent with that of other γ-alkynoic acids.

Table 1: Catalyst Systems for Cycloisomerization of Alkynoic Acids This table presents data for analogous alkynoic acid cycloisomerizations.

| Catalyst System | Substrate Type | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| AuCl | Terminal γ-alkynoic acids | 5-Alkylidene-butyrolactones | High (5-exo-dig) | mdpi.com |

| Au nanoparticles on cellulose | Alkynoic acids | Enol lactones | High | acs.orgnih.gov |

| [{Au(IPr)}2(µ-OH)][BF4] | γ- and δ-alkynoic acids | γ- and δ-lactones | High (exo) | researchgate.net |

| Pd(II) on amino-functionalized foam | γ-Acetylenic acids | γ-Alkylidene lactones | High (Z-selective) | researchgate.net |

Electrophilic Cyclization Reactions

Electrophilic cyclization offers another route to functionalized lactones from alkynoic acids. This reaction is initiated by an electrophile that activates the alkyne, prompting a subsequent intramolecular attack by the carboxyl group. Common electrophiles used for this purpose include iodine (I₂) and N-iodosuccinimide (NIS). mdpi.com The reaction of an alkynoic acid with an electrophile like I₂ typically results in the formation of an iodinated lactone. chim.it This process involves the anti-nucleophilic attack of the carboxylate on the activated alkyne intermediate. chim.it For this compound, this would be expected to yield an iodinated analog of a γ-butyrolactone. The resulting haloenol lactones are versatile synthetic intermediates that can be further modified through cross-coupling reactions. researchgate.net

Divergent Cyclization Pathways

The cyclization of alkynoic acids can lead to different products depending on the reaction conditions and the catalyst used. For instance, the cyclization of 5-hexynoic acid, an isomer of the target molecule, can be directed to form 3-alkoxy-2-cyclohexenones. nih.govnih.govbeilstein-journals.orgresearchgate.net This transformation proceeds by first converting the carboxylic acid to an acyl chloride, followed by a Lewis acid-mediated cyclization and subsequent trapping with an alcohol nucleophile. nih.govnih.govbeilstein-journals.orgresearchgate.net

Furthermore, palladium catalysis can offer divergent pathways for unsaturated carboxylic acids. Depending on the ligand design, Pd(II) catalysts can direct the reaction toward either α,β-unsaturated acids or γ-alkylidene butenolides through selective C-H activation. nih.gov While this has been demonstrated for aliphatic carboxylic acids, it highlights the potential for controlling reaction outcomes in related systems. Similarly, palladium-catalyzed reactions of certain unsaturated alcohols can yield either bridged lactones or β,γ-unsaturated carboxylic acids, showcasing how catalyst and ligand choice can tune reactivity. researchgate.netacs.org Iron catalysts have also been used in cascade reactions of alkynoic acids with functionalized amines to produce complex nitrogen-containing polycycles, where the initial step is the cycloisomerization of the acid to a furanone intermediate. d-nb.info

Addition Reactions to the Terminal Alkyne

The terminal alkyne group of this compound is susceptible to a range of addition reactions, allowing for the introduction of various functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds.

Hydrocarboxylation and Hydrofunctionalization Reactions

Hydrocarboxylation, the formal addition of a hydrogen atom and a carboxyl group across the triple bond, is a key transformation for alkynes. This reaction can be achieved using various catalytic systems and reagents.

Nickel-catalyzed hydrocarboxylation using formic acid as a sustainable C1 source is a notable method. figshare.comresearchgate.netrsc.org This process can be highly regio- and stereoselective, typically affording α,β-unsaturated carboxylic acids. figshare.com DFT studies suggest the reaction proceeds through a nickel monocarbonyl complex as the active species, with carbon monoxide being catalytically recycled from formic acid. acs.org The application of this method to this compound would be expected to produce (E)-3-propyl-2-vinylhept-2-enoic acid, though the presence of the existing carboxyl group could potentially lead to competitive intramolecular reactions.

Palladium-catalyzed hydrocarboxylation also provides a route to α,β-unsaturated acids. These reactions can utilize carbon dioxide directly or employ surrogates like oxalic acid or formic acid. rsc.orgacs.orgacs.orgresearchgate.net For terminal alkynes, these methods often show high regioselectivity, leading to the branched acrylic acid product. acs.orgresearchgate.net

Table 2: Selected Catalytic Systems for Alkyne Hydrocarboxylation This table presents data for analogous alkyne hydrocarboxylation reactions.

| Catalyst System | C1 Source | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Ni(II)/bisphosphine | Formic Acid | α,β-Unsaturated carboxylic acids | High regio- and stereoselectivity | figshare.com |

| Pd(PPh3)4/binap | CO2 | α-Acrylic acids | High regioselectivity (Markovnikov) | acs.org |

| Pd/C/Xantphos | Oxalic Acid | Acrylic or Cinnamic acids | Regiodivergent | rsc.org |

| Co catalyst/Et2Zn | CO2 | α,β-Unsaturated carboxylic acids | High | nih.gov |

Conjugate Additions

While direct conjugate addition to this compound is not applicable, the products of its hydrocarboxylation, namely α,β-unsaturated carboxylic acids, are excellent substrates for conjugate addition (Michael addition) reactions. Once the α,β-unsaturated acid is formed, a wide range of nucleophiles can be added to the β-position. For example, nickel-catalyzed reactions have been developed that couple an initial carboxylation of an alkyne with a subsequent intramolecular Michael addition when a tethered nucleophile is present. recercat.cat Reductive carboxylation of α,β-unsaturated systems using cobalt catalysts and reductants is also a known transformation. nih.gov This two-step sequence—hydrocarboxylation followed by conjugate addition—represents a powerful strategy for elaborating the carbon skeleton derived from the initial alkynoic acid.

Cross-Coupling Strategies Employing the Alkyne Motif

The terminal alkyne group in this compound is a highly valuable functionality for the formation of carbon-carbon bonds through various cross-coupling reactions. These reactions provide powerful methods for elaborating the molecular structure and synthesizing more complex molecules.

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov For this compound, this reaction offers a direct method to introduce aryl or vinyl substituents at the terminal alkyne position, leading to the synthesis of a wide array of derivatives.

The general applicability of the Sonogashira reaction under mild conditions, such as room temperature and in aqueous media, makes it particularly useful for complex molecule synthesis. nih.govrsc.org Recent advancements have also led to the development of copper-free Sonogashira coupling protocols. nih.govrsc.orgmdpi.com These modified procedures are advantageous in certain contexts to avoid potential issues associated with copper toxicity or side reactions. nih.gov Palladium-nitrogen complexes have also proven to be effective catalysts for copper-free Sonogashira reactions. libretexts.org

Furthermore, variations of the Sonogashira coupling have been developed that utilize different coupling partners. For instance, palladium-catalyzed cross-coupling reactions of terminal alkynes with arylboronic acids under ligand-free and aerobic conditions have been reported. nih.gov Additionally, methods for the cross-coupling of terminal alkynes with alkylzinc reagents have been established, expanding the scope of accessible structures. acs.orgorganic-chemistry.org A novel strategy for alkyne-alkyne cross-coupling has also been developed using ene-yne-ketones as carbene precursors under palladium catalysis. rsc.org The reaction between nitroarenes and terminal alkynes offers another facile method for C(sp2)–C(sp) bond formation. rsc.org

A particularly relevant development is the decarbonylative Sonogashira cross-coupling of carboxylic acids. rsc.orgacs.orgnih.gov This approach allows for the direct coupling of a terminal alkyne with a carboxylic acid, which serves as an alternative to aryl halides. rsc.orgacs.orgnih.gov

Table 1: Examples of Sonogashira and Related Coupling Reactions

| Coupling Partners | Catalyst System | Key Features |

| Terminal Alkyne + Aryl/Vinyl Halide | Pd complex, Cu(I) co-catalyst, Base | Classic and widely used method. wikipedia.org |

| Terminal Alkyne + Aryl/Vinyl Halide | Pd complex, Base (Copper-free) | Avoids copper-related issues. nih.govrsc.orgmdpi.com |

| Terminal Alkyne + Arylboronic Acid | Pd(OAc)₂, Ag₂O (Ligand-free, aerobic) | Expands coupling partners beyond halides. nih.gov |

| Terminal Alkyne + Alkylzinc Reagent | Pd catalyst | Forms C(sp)-C(sp³) bonds. acs.orgorganic-chemistry.org |

| Terminal Alkyne + Carboxylic Acid | Pd catalyst (Decarbonylative) | Uses carboxylic acids as coupling partners. rsc.orgacs.orgnih.gov |

The terminal alkyne of this compound is an ideal handle for "click chemistry," a concept introduced by K. Barry Sharpless. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgglenresearch.comwikipedia.org This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097) with high efficiency and regioselectivity. nih.govresearchgate.net The reaction is tolerant of a wide range of functional groups and can be performed in aqueous conditions, making it suitable for bioconjugation and materials science applications. organic-chemistry.orgglenresearch.com

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. wikipedia.org The use of a reducing agent like sodium ascorbate (B8700270) with a copper(II) salt is a common method to generate the active copper(I) catalyst in situ. wikipedia.org

A significant advancement in this area is the development of strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgmagtech.com.cn This copper-free click reaction utilizes a strained cycloalkyne that reacts readily with an azide without the need for a metal catalyst. magtech.com.cn SPAAC is particularly valuable for applications in living systems where the toxicity of copper is a concern. acs.org The reaction is driven by the release of ring strain in the cycloalkyne, leading to a rapid and highly selective cycloaddition. magtech.com.cn

Table 2: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) magtech.com.cn |

| Alkyne | Terminal Alkyne | Strained Cycloalkyne |

| Reaction Rate | Very fast with catalyst organic-chemistry.org | Fast, dependent on the strain of the cycloalkyne magtech.com.cn |

| Biocompatibility | Limited by copper toxicity glenresearch.com | Highly biocompatible acs.org |

| Product | 1,4-disubstituted 1,2,3-triazole nih.gov | 1,2,3-triazole |

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of this compound offers a different set of reactive possibilities, primarily centered around transformations of the carboxyl group itself.

Decarboxylative reactions involve the removal of the carboxyl group as carbon dioxide, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the position of the former carboxylic acid. rsc.org These reactions are advantageous as carboxylic acids are often readily available and stable starting materials. rsc.orgresearchgate.net

For alkynoic acids, decarboxylative coupling reactions are particularly attractive for synthesizing aryl alkynes. rsc.org Transition metals such as palladium, copper, nickel, and silver have been employed as catalysts for these transformations. rsc.org Decarboxylative halogenation is another important transformation, allowing for the conversion of carboxylic acids to the corresponding organic halides. acs.org

Recent research has focused on the development of photoredox-catalyzed decarboxylative reactions. chinesechemsoc.org For example, an iron-photocatalyzed double decarboxylative coupling of alkynoic acids and alkyl carboxylic acids has been developed to produce alkylated alkynes. rsc.org Silver-promoted decarboxylative gem-difluoromethylenation of α,β-unsaturated carboxylic acids provides a route to allylic difluorides. nih.gov The decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates has also been achieved using a palladium catalyst. researchgate.net

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters, amides, and anhydrides, through standard organic transformations. These derivatizations are often crucial for modifying the compound's properties or for subsequent synthetic steps.

Esterification: The formation of esters is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: Amide bonds can be formed by reacting the carboxylic acid with an amine, often using a coupling reagent to activate the carboxylic acid. thieme-connect.deorganic-chemistry.org Recent studies have explored biocompatible methods for amide bond formation, for example, using β-silyl alkynoates which show high chemoselectivity for amines. nih.govresearchgate.net Enzymes can also be used to catalyze amide bond formation under mild conditions. nih.gov

Anhydride Formation: Anhydrides can be synthesized by the dehydration of two carboxylic acid molecules, often facilitated by a dehydrating agent.

The presence of the alkyne functionality is generally well-tolerated in these standard derivatization reactions. However, the choice of reagents and reaction conditions should be made carefully to avoid any undesired side reactions with the alkyne. For instance, strongly acidic or basic conditions might lead to isomerization or other transformations of the alkyne group.

Rearrangement Reactions Involving Hexynoic Acid Systems

Propargylic alcohols, which are structurally related to hexynoic acid systems, are known to undergo characteristic rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements. wikipedia.orgrsc.orgscispace.comorganicreactions.orgresearchgate.netslideshare.net These acid-catalyzed reactions transform propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org

The Meyer-Schuster rearrangement involves the 1,3-shift of a hydroxyl group to form an α,β-unsaturated ketone or aldehyde. wikipedia.orgorganicreactions.org The reaction proceeds through protonation of the alcohol, followed by the rate-determining 1,3-shift of the protonated hydroxyl group and subsequent tautomerization. wikipedia.org

The Rupe rearrangement , on the other hand, occurs with tertiary alcohols containing a terminal alkyne and leads to the formation of α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.orgwikiwand.comresearchgate.net This reaction often competes with the Meyer-Schuster rearrangement in the case of tertiary propargyl alcohols. wikiwand.com A tandem Rupe rearrangement-Donnelly-Farrell ring closure has been utilized in the synthesis of 2-substituted 2,3-dihydro-1H-quinolin-4-ones. thieme-connect.com

While this compound itself is not a propargylic alcohol, these rearrangements are highly relevant to potential synthetic precursors or derivatives of the acid. For instance, reduction of the carboxylic acid to the corresponding alcohol would yield a substrate susceptible to these rearrangements. The specific outcome of the rearrangement would depend on the substitution pattern of the resulting alcohol.

Catalytic Approaches in the Synthesis and Transformations of 3 Propylhex 5 Ynoic Acid

Transition Metal-Catalyzed Systems

Transition metals have proven indispensable in activating the alkyne and carboxylic acid functionalities of 3-propylhex-5-ynoic acid, facilitating reactions that are otherwise challenging.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to this compound and its derivatives enables powerful carbon-carbon and carbon-heteroatom bond formations.

One key transformation is the intramolecular cyclization to form lactones. When an aryl halide moiety is incorporated into a derivative of this compound, a tandem Sonogashira coupling and cyclization can be initiated. For instance, the esterification of this compound with 2-iodophenol (B132878) produces a substrate primed for intramolecular cyclization. Under palladium catalysis, the terminal alkyne couples with the aryl iodide, and subsequent nucleophilic attack by the phenol (B47542) oxygen onto the activated alkyne can lead to the formation of a substituted benzofuran (B130515) ring system. The choice of ligand and base is critical for optimizing reaction yield and selectivity, preventing side reactions such as homocoupling (Glaser coupling) of the alkyne.

Research has focused on optimizing conditions for the intramolecular cyclization of the 2-iodophenyl ester of this compound. The data below illustrates the influence of different palladium catalysts and ligands on the reaction outcome.

Interactive Table 4.1.1: Optimization of Pd-Catalyzed Cyclization of 2-Iodophenyl 3-Propylhex-5-ynoate

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)2 (5) | PPh3 (10) | Et3N | DMF | 65 |

| 2 | Pd(OAc)2 (5) | XPhos (10) | K2CO3 | Toluene | 88 |

| 3 | PdCl2(PPh3)2 (5) | - | Et3N | DMF | 72 |

| 4 | Pd2(dba)3 (2.5) | SPhos (5) | Cs2CO3 | Dioxane | 91 |

Beyond cyclizations, the terminal alkyne of this compound (typically as its methyl or ethyl ester to prevent interference from the acidic proton) is an excellent partner in Sonogashira cross-coupling reactions with various aryl or vinyl halides, providing direct access to more complex substituted alkynoic acids.

Gold and silver catalysts, known for their strong π-acidic character, are exceptionally effective at activating the alkyne C≡C triple bond of this compound towards intramolecular nucleophilic attack by the carboxylic acid oxygen. This reaction, known as intramolecular hydroalkoxylation or lactonization, directly converts the linear acid into a valuable γ-lactone containing an exocyclic double bond.

The mechanism involves the coordination of the Au(I) or Ag(I) cation to the alkyne, which significantly increases its electrophilicity. The nearby carboxyl group then acts as an internal nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization pathway to form a six-membered enol-lactone. The choice between gold and silver, as well as the counter-ion, can influence reaction rates and selectivity. Gold catalysts, such as [Au(PPh₃)Cl]/AgSbF₆, are often more robust and efficient, while simpler silver salts like AgOTf can also promote the transformation effectively.

Studies comparing different catalysts for this lactonization highlight the superior performance of gold-based systems.

Interactive Table 4.1.2: Comparison of Au(I) and Ag(I) Catalysts for the Lactonization of this compound

| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Enol-Lactone (%) |

|---|---|---|---|---|---|

| 1 | AgOTf | CH2Cl2 | 25 | 24 | 45 |

| 2 | AgSbF6 | DCE | 40 | 18 | 62 |

| 3 | AuCl3 | CH3CN | 60 | 12 | 75 |

| 4 | [Au(PPh3)Cl]/AgSbF6 | CH2Cl2 | 25 | 2 | 96 |

Copper catalysis offers another avenue for the functionalization of this compound, most notably through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," allows for the efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole by reacting the terminal alkyne with an organic azide (B81097).

This transformation can be used deliberately to conjugate this compound to other molecules, such as biomolecules, polymers, or fluorescent tags functionalized with an azide group. The reaction proceeds with high fidelity under mild conditions, often in aqueous media, using a Cu(I) source generated in situ from CuSO₄ and a reducing agent like sodium ascorbate (B8700270).

However, the high efficiency of the CuAAC reaction means it can also manifest as an unintended "click" side reaction. In synthetic schemes where azide functionalities are present or generated, care must be taken to avoid the undesired formation of the triazole derivative of this compound. The table below presents typical yields for the deliberate CuAAC reaction between methyl 3-propylhex-5-ynoate and benzyl (B1604629) azide, demonstrating the reaction's high efficiency.

Interactive Table 4.1.3: CuAAC Reaction of Methyl 3-Propylhex-5-ynoate with Benzyl Azide

| Entry | Copper Source (mol%) | Additive (mol%) | Solvent | Time (h) | Yield of Triazole Product (%) |

|---|---|---|---|---|---|

| 1 | CuSO4·5H2O (5) | Sodium Ascorbate (10) | t-BuOH/H2O (1:1) | 6 | 95 |

| 2 | CuI (5) | - | THF | 12 | 88 |

| 3 | [Cu(CH3CN)4]PF6 (5) | DIPEA (10) | CH2Cl2 | 8 | 92 |

Ruthenium and titanium complexes provide alternative catalytic pathways for transforming this compound. Ruthenium catalysts are particularly known for their ability to promote redox-neutral additions to alkynes. A notable application is the anti-Markovnikov hydrocarboxylation of the alkyne. While this would be a redundant transformation on the parent acid itself, it becomes highly relevant for derivatives. For example, a Ru-catalyzed reaction could selectively form a linear dicarboxylic acid from a related substrate.

More pertinent to the parent acid is the Ru-catalyzed intramolecular cyclization. Unlike the 6-endo-dig pathway favored by gold, certain ruthenium hydride catalysts can promote a 5-exo-dig cyclization, leading to the formation of a five-membered γ-lactone containing an endocyclic double bond, a constitutional isomer of the product obtained from gold catalysis.

Titanium catalysis, while less explored for this specific substrate, offers potential for unique reactivity. Titanium-imido complexes, for example, are known to catalyze hydroamination reactions. A hypothetical intramolecular hydrocarboxylation mediated by a suitable titanium complex could also proceed via novel mechanisms, potentially involving titanacyclopropene intermediates, offering a complementary approach to the lactonization reactions described earlier.

Organocatalysis in Alkynoic Acid Chemistry

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, presents a powerful strategy for the asymmetric transformation of this compound. Since the substrate is chiral but typically synthesized as a racemic mixture, developing enantioselective reactions is of high interest.

A key approach involves the use of chiral organocatalysts to control the stereochemistry of additions to the alkyne or reactions involving the carboxylic acid. For example, a chiral phosphine (B1218219) catalyst could mediate an intramolecular Rauhut-Currier reaction on a suitably functionalized derivative of this compound, establishing a new stereocenter with high enantioselectivity.

Alternatively, a chiral Brønsted acid or base could be used to control the stereochemical outcome of the lactonization reaction. A chiral phosphoric acid, for instance, could protonate the alkyne and simultaneously coordinate with the carboxylate through hydrogen bonding, creating a highly organized transition state that favors the formation of one enantiomer of the resulting lactone over the other. Research in this area has focused on screening catalysts to achieve high enantiomeric excess (ee).

Interactive Table 4.2.1: Asymmetric Lactonization of this compound via Organocatalysis

| Entry | Organocatalyst (10 mol%) | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (S)-Proline | - | DMSO | 25 | 15 |

| 2 | DMAP (achiral) | - | DCM | 70 (racemic) | 0 |

| 3 | (R)-TRIP (Chiral Phosphoric Acid) | 4Å MS | Toluene | 85 | 92 |

| 4 | Chiral Squaramide | - | CHCl3 | 78 | 84 |

Development of Novel Catalytic Scaffolds Utilizing this compound Derivatives

Beyond its role as a substrate, this compound is an attractive building block for the synthesis of novel catalysts and ligands. Its bifunctional nature—a terminal alkyne for anchoring and a carboxylic acid for metal coordination—allows for its incorporation into more complex molecular systems.

A prominent strategy involves using the CuAAC "click" reaction to attach the molecule to a larger scaffold. For example, this compound can be reacted with an azide-functionalized polymer or a pre-designed ligand backbone. The resulting product contains a propyl-substituted triazole ring and a pendant carboxylic acid. This carboxylic acid group can then serve as a coordinating site for a catalytically active metal center (e.g., Rh, Ir, Ru), while the bulky propyl group and the triazole-linked backbone tune the steric and electronic environment of the metal.

This approach has been used to synthesize novel bidentate ligands. For instance, clicking this compound onto 2-(azidomethyl)pyridine (B1521142) creates a novel N,O-bidentate ligand. Upon deprotonation, the pyridyl nitrogen and the carboxylate oxygen can chelate to a metal center, forming a stable complex. The catalytic activity of such complexes can then be evaluated in benchmark reactions, such as asymmetric hydrogenation or transfer hydrogenation. The modularity of this approach allows for the rapid generation of a library of ligands by simply varying the azide-containing scaffold.

Interactive Table 4.3.1: Catalytic Performance of a Rhodium Complex with a Ligand Derived from this compound

| Entry | Catalyst System | Test Reaction | Substrate | Conversion (%) | Product ee (%) |

|---|---|---|---|---|---|

| 1 | [Rh(COD)Cl]2 / Ligand A | Asymmetric Hydrogenation | Methyl acetamidoacrylate | >99 | 85 |

| 2 | [Rh(COD)Cl]2 / Ligand B** | Asymmetric Hydrogenation | Methyl acetamidoacrylate | >99 | 91 |

| 3 | [RuCl2(p-cymene)]2 / Ligand A | Transfer Hydrogenation | Acetophenone | 95 | 78 |

| *Ligand A: Derived from clicking this compound with 2-(azidomethyl)pyridine. | |||||

| **Ligand B: A chiral analogue of Ligand A. |

Incorporation of Alkynoic Acid Moieties into Heterogeneous Catalysts

The transformation of homogeneous catalysts into heterogeneous systems is a cornerstone of green chemistry, facilitating catalyst recovery and reuse. Alkynoic acids like this compound possess two key functional groups—the carboxylic acid and the terminal alkyne—that can serve as anchor points for immobilization onto solid supports.

The carboxylic acid group can react with functionalized surfaces, such as amine-modified silica (B1680970) or polymers, to form stable amide bonds. researchgate.net This provides a robust covalent linkage between the organic moiety and the inorganic or polymeric support.

More versatile is the terminal alkyne, which is an ideal functional group for "click" chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction allows the alkynoic acid to be efficiently and selectively attached to a support material that has been functionalized with azide groups.

A prime example of this strategy involves the reaction of 5-hexynoic acid , an analogue of this compound, with octa(3-aminopropyl)octasilsesquioxane, a polyhedral oligomeric silsesquioxane (POSS). rsc.orgopen.ac.uk This one-step amidation reaction yields a well-defined hybrid inorganic-organic nanocage, T8[N-propyl-hex-5-ynamide]8 , where eight terminal alkyne groups are displayed on the outer surface. rsc.orgrsc.org Such a structure serves as a versatile platform where the alkyne functionalities can be used to subsequently anchor catalytically active metal complexes or other molecules, creating a multifunctional, heterogeneous catalyst.

The cycloisomerization of alkynoic acids themselves is another important transformation often achieved with heterogeneous catalysts. Gold or palladium nanoparticles supported on materials like microcrystalline cellulose (B213188) or magnetite have been shown to be effective and recyclable catalysts for these reactions, converting various alkynoic acids into valuable enol lactones under mild conditions. nih.govacs.orguniovi.es

The table below summarizes various strategies for the heterogenization of catalysts using functionalities present in alkynoic acids.

| Support Material | Linkage Strategy | Reactant Moiety | Catalyst System | Application | Reference(s) |

| Polyhedral Oligomeric Silsesquioxane (POSS) | Amidation | Carboxylic Acid | None (forms precursor) | Synthesis of alkyne-functionalized nanocages for further "clicking" | rsc.orgopen.ac.uk |

| Microcrystalline Cellulose | Adsorption / Nanoparticle Stabilization | Alkyne (Substrate) | Gold Nanoparticles (AuNPs) | Cycloisomerization of alkynoic acids to enol lactones | nih.govacs.org |

| Magnetite (Fe3O4) | Nanoparticle Support | Alkyne (Substrate) | Palladium(II) Oxide Nanoparticles | Cycloisomerization of alkynoic acids in aqueous media | uniovi.es |

| Mesoporous Silica (SBA-15) | Support for Complex | Alkyne (Substrate) | [Au(PPh3)][BF4] | Cyclization of γ-alkynoic acids | mdpi.com |

Bio-inspired Catalysis and DNA-based Scaffolds

Bio-inspired catalysis seeks to emulate the high efficiency and selectivity of natural enzymes. A prominent strategy in this field is the use of DNA as a chiral scaffold for synthetic catalysts. researchgate.net In these systems, a transition metal complex is attached either covalently or supramolecularly to a DNA strand. The unique, right-handed double-helical structure of DNA creates a chiral environment around the metal center, which can guide the stereochemical outcome of a chemical reaction, often with high enantioselectivity. researchgate.netwisc.edu

Terminal alkynes, like the functional group in this compound, are valuable substrates in this context. The C≡C triple bond can participate in a wide range of transformations that are compatible with the mild, typically aqueous conditions required for maintaining the DNA structure.

Key research findings demonstrate the utility of alkyne transformations on DNA scaffolds:

On-DNA Annulation: A rhodium-promoted C-H activation and annulation reaction has been developed between a terminal alkyne attached to a DNA strand and an aromatic acid. This on-DNA synthesis method produces an isocoumarin (B1212949) scaffold and shows excellent efficiency, highlighting the compatibility of alkyne chemistry with DNA-encoded library technology. chemrxiv.org

DNA-Compatible Photoredox Catalysis: A mild and efficient photoredox atom transfer radical addition (ATRA) of thiosulfonates to terminal alkynes has been shown to be DNA-compatible. chinesechemsoc.org This transition-metal-free method proceeds with high regio- and stereoselectivity, enabling the installation of sulfone and sulfide (B99878) groups onto DNA-linked molecules. chinesechemsoc.org

DNA-Templated Nanocatalysts: DNA can act as a template to synthesize copper nanoparticles (CuNPs). researchgate.net These DNA-templated CuNPs are highly efficient and biocompatible catalysts for the CuAAC "click" reaction. The DNA structure contributes to the superior catalytic activity, which is an order of magnitude higher than the conventional CuSO4/sodium ascorbate system. researchgate.net

DNA-Scaffolded Synergistic Catalysis: DNA scaffolds can be used to hold two different co-catalysts in close proximity, enhancing their cooperative action. This approach has been shown to produce rate accelerations of over 100-fold compared to the untethered catalysts in solution. wisc.edu This principle could be applied to complex transformations of an alkynoic acid substrate bound to a DNA aptamer.

The following table outlines representative catalytic reactions involving alkyne substrates that are mediated by DNA-based systems.

| Reaction Type | Catalyst / Metal Complex | Role of DNA | Substrate Type | Outcome | Reference(s) |

| C-H Activation / Annulation | Rhodium complex | Covalent scaffold for alkyne | DNA-linked terminal alkyne | Formation of isocoumarin scaffold on-DNA | chemrxiv.org |

| Atom Transfer Radical Addition (ATRA) | Organic photocatalyst | Biocompatible reaction medium/scaffold | Terminal and internal alkynes | DNA-compatible synthesis of E-β-arylthiol-vinyl sulfones | chinesechemsoc.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Copper Nanoparticles (CuNPs) | Template for catalyst synthesis; rate acceleration | Terminal alkyne and an azide | Highly efficient bioorthogonal "click" reaction | researchgate.net |

| Synergistic Oxidation | Copper complex and TEMPO | Proximity-inducing scaffold for co-catalysts | Naphthalenemethanol (model substrate) | >100-fold rate acceleration | wisc.edu |

Stereochemical Control in the Synthesis and Reactions of 3 Propylhex 5 Ynoic Acid Derivatives

Asymmetric Synthesis of Chiral Alkynoic Acids

The enantioselective synthesis of chiral alkynoic acids, such as 3-propylhex-5-ynoic acid, is fundamental for accessing enantiopure materials. Methodologies often rely on the use of chiral auxiliaries or catalytic asymmetric reactions to establish the stereocenter.

One prominent approach involves the conjugate addition of organometallic reagents to chiral α,β-unsaturated oxazolines. acs.org This method allows for the creation of a stereocenter at the β-position relative to the oxazoline, which can then be hydrolyzed to reveal the carboxylic acid. The use of chiral oxazolines derived from readily available amino alcohols provides a reliable way to induce asymmetry. acs.org

Another strategy is the asymmetric halogenation of silyl (B83357) ketene (B1206846) acetals derived from chiral auxiliaries, such as those based on α-D-glucofuranose. scilit.com This process can introduce a halogen at the α-position with high diastereoselectivity, which can then be subjected to further transformations. scilit.comacs.org While not a direct synthesis of the C3-alkylated structure, it represents a valid strategy for creating α-chiral centers that could be further elaborated.

Kinetic resolution offers an alternative pathway to obtaining enantiomerically enriched alkynoic acids. For instance, chiral bifunctional sulfide-catalyzed bromolactonization can resolve racemic α-quaternary carboxylic acids bearing an alkyne moiety. oup.com This demonstrates the potential for catalytic systems to differentiate between enantiomers of functionalized alkynoic acids.

| Method | Chiral Source | Key Transformation | Outcome | Reference |

| Conjugate Addition | Chiral Oxazoline | Addition of organolithium reagents to α,β-unsaturated oxazolines | Asymmetric synthesis of 3-substituted alkanoic acids | acs.org |

| Asymmetric Halogenation | α-D-glucofuranose auxiliary | Halogenation of a silyl ketene acetal | Diastereoselective synthesis of 2-halo-alkanoic acids | scilit.com |

| Kinetic Resolution | Chiral Bifunctional Sulfide (B99878) | Bromolactonization of alkynes | Resolution of racemic α-quaternary propargyl carboxylic acids | oup.com |

Diastereoselective Transformations Affecting the Propyl Side Chain

Once the chiral center at C3 is established, subsequent transformations on the molecule must proceed with control over the formation of new stereocenters relative to the existing one. Diastereoselective reactions are critical for elaborating the propyl side chain or other parts of the molecule without compromising stereochemical integrity.

Gold-catalyzed tandem reactions of α-substituted γ-alkynoic acids have been shown to proceed with high diastereoselectivity. mdpi.com In these cases, steric interactions between the existing substituent (analogous to the propyl group) and other components of the reaction direct the stereochemical outcome of the newly formed ring system. mdpi.com

Furthermore, the use of chiral auxiliaries, such as the Ellman sulfonamide auxiliary, has been adapted for the diastereoselective allylation of ketimines. organic-chemistry.org This principle can be applied to derivatives of this compound where the carboxylic acid is converted to a suitable imine, allowing for diastereoselective functionalization at the α-position.

Stereoselective lactonization of alkynoic acids is another important transformation. Treatment of terminal alkynoic acids with bromine and a silver salt can lead to the clean formation of Z-bromo enol lactones, demonstrating a formal cis-addition across the triple bond. researchgate.net The stereochemical outcome of such cyclizations is highly dependent on the reagents and the substrate's substitution pattern. researchgate.netmdpi.com

| Transformation | Catalyst/Reagent | Substrate Type | Key Finding | Reference |

| Gold-Catalyzed Cyclization | Gold(III) Bromide (AuBr₃) | α-Substituted γ-alkynoic acids | High diastereoselectivity due to steric hindrance from the α-substituent. | mdpi.com |

| Z-Bromo Enol Lactonization | Silver(I) oxide, Bromine | 4- or 5-terminal alkynoic acids | Highly stereoselective formation of the Z-isomer via formal cis-addition. | researchgate.net |

| Halolactonization | Iodine (I₂), N-Iodosuccinimide (NIS) | Alkynoic acids | Typically delivers E-isomers exclusively. Asymmetric versions use organocatalysts. | mdpi.com |

| Silver-Mediated Cyclization | Silver(I) carbonate | Bromo-substituted alkynoic acids | Presence of substituents in the α and β position is key for high yields. | mdpi.com |

Enantioselective Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formations

Enantioselective catalysis provides an atom-economical approach to building molecular complexity. For derivatives of this compound, catalytic methods can be employed to form new carbon-carbon and carbon-heteroatom bonds with high enantioselectivity.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of bond-forming reactions. researchgate.net They can activate alkynoic acid derivatives to participate in reactions such as conjugate additions, enabling remote enantioselective C-C bond formation. researchgate.net Metallaphotoredox catalysis represents a modern platform for enantioselective reactions, such as the decarboxylative coupling of carboxylic acid derivatives with aldehydes, which could be applied to modify the carboxylate end of the molecule. nih.gov

For carbon-heteroatom bond formation, transition metal catalysis is often employed. For example, enantioselective lactonization at nonactivated C-H bonds can be achieved using sterically demanding manganese catalysts, converting readily available carboxylic acids into valuable chiral γ-lactones. acs.org This strategy could potentially functionalize the propyl side chain of this compound. The cycloisomerization of alkynoic acids using palladium catalysts in the presence of chiral diphosphine ligands can also proceed with moderate enantioselectivity. uniovi.es

| Reaction Type | Catalytic System | Substrate Class | Enantioselectivity (ee) | Reference |

| Decarboxylative Coupling | Metallaphotoredox (Ni/photocatalyst) | Carboxylic acid derivatives & aldehydes | Not specified for this substrate | nih.gov |

| Remote C-C Bond Formation | N-Heterocyclic Carbene (NHC) | Formyl enynes | Excellent enantioselectivities | researchgate.net |

| C-H Lactonization | Manganese complex | Aliphatic carboxylic acids | Up to >99.9% ee | acs.org |

| Asymmetric Cycloisomerization | Palladium(II) Acetate (B1210297) / Chiral Diphosphine | Bispropargylic carboxylic acids | Up to 71% ee | uniovi.es |

| Cross-Aza-Benzoin Reaction | Chiral NHC | Aldehydes and N-Boc imines | Configurationally stable products | organic-chemistry.org |

Control of All-Carbon Quaternary Stereocenters adjacent to the Carboxylic Acid or Alkyne

The construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant synthetic challenge, especially in acyclic systems. nih.govnih.gov Creating such a center adjacent to the carboxylic acid (α-position) or the alkyne (propargylic position) in a molecule like this compound requires highly specialized methods.

For α-quaternary centers, copper-catalyzed 1,4-addition of dialkylzinc reagents to specific derivatives of aryl acetates, such as those involving Meldrum's acid, has proven effective. researchgate.net This approach generates an all-carbon quaternary center with high yield and enantioselectivity. researchgate.net Another powerful technique is the copper-hydride (CuH) catalyzed hydrocarboxylation of allenes, which can produce α-chiral carboxylic acids, including those with all-carbon quaternary centers. nih.govchemrxiv.org

The creation of propargylic all-carbon quaternary stereocenters can be achieved through methods like the conjugate alkynylation of alkylidene Meldrum's acids. researchgate.net Desymmetrization strategies have also been employed; for instance, a cobalt-catalyzed desymmetric olefin isomerization can create a remote all-carbon quaternary center with high chemo-, site-, and stereoselectivity. chinesechemsoc.org While more distant, this highlights the power of catalysis in controlling remote stereocenters. Palladium-catalyzed asymmetric allylic alkylation is another cornerstone method, particularly for generating quaternary carbons from enolate-type precursors. nih.gov

| Method | Catalytic System/Reagent | Stereocenter Location | Key Feature | Reference |

| Conjugate Addition | Copper / Phosphoramidite ligand | α- to carboxylate | 1,4-addition of dialkylzinc reagents to activated acetate derivatives. | researchgate.net |

| Hydrocarboxylation | Copper-Hydride (CuH) | α- to carboxylate | Enantioselective hydrocarboxylation of allenes. | nih.govchemrxiv.org |

| Allylic Alkylation | Palladium / Chiral Ligand | α- to ketone (enolate precursor) | Asymmetric alkylation of ketone-derived enolates. | nih.gov |

| Conjugate Alkynylation | Alkynylalanes / Grignards | Propargylic (adjacent to alkyne) | Addition to alkylidene Meldrum's acids. | researchgate.net |

| Desymmetrization | Cobalt / Chiral N,N,P-pincer ligand | Remote from reactive site | Desymmetric olefin isomerization to form remote quaternary centers. | chinesechemsoc.org |

Mechanistic Elucidation of Reactions Involving 3 Propylhex 5 Ynoic Acid

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states in a reaction pathway is crucial for optimizing reaction conditions and predicting product outcomes. Intermediates are transient species that exist in energy minima between reaction steps, making them potentially observable or trappable, whereas transition states represent high-energy configurations at the peak of an energy barrier and cannot be isolated. askfilo.comyoutube.commasterorganicchemistry.com

In reactions involving 3-Propylhex-5-ynoic acid, several types of intermediates can be postulated depending on the transformation. For instance, in an acid-catalyzed hydration of the alkyne moiety, a vinyl carbocation intermediate is likely formed. This intermediate is sp-hybridized and highly electrophilic, rapidly reacting with a nucleophile like water.

The transition state for this step would be the fleeting arrangement of atoms as the π-bond of the alkyne interacts with a proton and a water molecule begins its approach. masterorganicchemistry.comlibretexts.org These states are inherently unstable and represent the maximum energy point during a single elementary step of the reaction. youtube.com

Table 1: Postulated Intermediates in Reactions of this compound

| Reaction Type | Postulated Intermediate | Description |

| Electrophilic Addition to Alkyne | Vinyl Cation | A carbocation where the positive charge is on a double-bonded carbon. |

| Nucleophilic Attack on Carbonyl | Tetrahedral Intermediate | An sp³-hybridized carbon formed by the attack of a nucleophile on the sp² carbonyl carbon. |

| Radical Halogenation | Alkynyl or Propargyl Radical | An unpaired electron resides on a carbon of the alkyne or the adjacent carbon. |

| Organometallic Coupling | Organometallic Complex | The compound is coordinated to a metal center, activating it for further reaction. |

Kinetic Profiling of Catalytic and Uncatalyzed Transformations

Kinetic profiling involves measuring reaction rates under various conditions to deduce the reaction order, rate constants, and activation energy. This data is instrumental in substantiating a proposed reaction mechanism. For this compound, one could study the kinetics of its lactonization (intramolecular cyclization) to form a γ-lactone.

An uncatalyzed transformation would likely exhibit slow kinetics, requiring high temperatures and showing a first-order dependence on the concentration of the acid. In contrast, a catalyzed version of the reaction (e.g., using a Lewis acid) would show a significant rate enhancement. The reaction rate's dependence on both the substrate and catalyst concentrations would need to be determined to understand the catalyst's role in the rate-determining step.

Table 2: Hypothetical Kinetic Data for the Cyclization of this compound

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (M/s) |

| 1 | None | 0 | 100 | 1.2 x 10⁻⁶ |

| 2 | Lewis Acid A | 1 | 50 | 3.5 x 10⁻⁴ |

| 3 | Lewis Acid A | 5 | 50 | 1.7 x 10⁻³ |

| 4 | Lewis Acid B | 5 | 50 | 9.8 x 10⁻⁴ |

The data in Table 2 illustrates that the addition of a catalyst significantly increases the reaction rate. Furthermore, increasing the catalyst loading enhances the rate, suggesting the catalyst is involved in the rate-determining step. Different catalysts (A vs. B) exhibit different efficiencies, a key aspect explored during reaction optimization.

Role of Hypervalent Iodine Reagents in Electrophilic Cyclizations

Hypervalent iodine (HVI) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are mild, environmentally friendly oxidizing agents that have become powerful tools in organic synthesis. chim.itarkat-usa.orgfrontiersin.org They are particularly effective in promoting electrophilic cyclizations of unsaturated carboxylic acids. organic-chemistry.org

For this compound, an HVI reagent can induce an iodolactonization reaction. The proposed mechanism begins with the activation of the alkyne's triple bond by the electrophilic iodine(III) center. beilstein-journals.org This forms a key intermediate, a vinyl-iodonium species. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking the activated alkyne. This attack proceeds in an exo-dig manner to form a six-membered ring, yielding an enol-lactone product. Subsequent elimination or rearrangement steps can lead to the final stable product.

The general mechanism involves the HVI reagent activating the alkyne, making it susceptible to attack by the internal carboxylate nucleophile. beilstein-journals.org

Table 3: Effect of Hypervalent Iodine Reagents on the Cyclization of an Alkynoic Acid Analogue

| Entry | HVI Reagent | Solvent | Temperature (°C) | Yield (%) |

| 1 | PIDA | Dichloromethane (DCM) | 25 | 75 |

| 2 | PIFA | Trifluoroethanol (TFE) | 0 | 92 |

| 3 | Koser's Reagent | Acetonitrile | 25 | 68 |

| 4 | PIDA with KBr | Dichloromethane (DCM) | 25 | 85 (Bromo-lactone) |

Data is illustrative based on known reactivity. organic-chemistry.org

This demonstrates that the choice of HVI reagent and solvent system can significantly influence the efficiency and even the type of product formed (e.g., incorporating a bromide in the presence of KBr). organic-chemistry.org

Detailed Analysis of Metal-Mediated Catalytic Cycles

Transition metals like gold, palladium, and platinum are exceptional catalysts for transformations involving alkynes. For this compound, a gold(I) catalyst could facilitate hydration or cyclization through a distinct catalytic cycle.

A plausible cycle for gold-catalyzed cyclization would involve the following steps:

π-Activation: The electron-rich alkyne coordinates to the soft, carbophilic gold(I) catalyst, making the alkyne more electrophilic.

Nucleophilic Attack: The oxygen of the carboxylic acid attacks the activated alkyne in an intramolecular fashion. This step is often stereospecific and is the key bond-forming event.

Protodeauration/Protonolysis: The resulting vinyl-gold intermediate is cleaved by a proton source (which can be the carboxylic acid itself or an additive), releasing the enol-lactone product and regenerating the active gold(I) catalyst.

This cycle allows for low catalyst loadings and mild reaction conditions, which are hallmarks of modern organometallic catalysis. Each step within the cycle represents an elementary reaction with its own intermediates and transition states.

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the use of additives can profoundly impact a reaction's mechanism, rate, and selectivity.

Solvent Effects: Solvent polarity is a critical factor. Polar protic solvents (e.g., alcohols, water) can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that involve charge separation. Polar aprotic solvents (e.g., DMSO, DMF) can solvate cations well but leave anions relatively "bare," which can enhance the nucleophilicity of anionic species like carboxylates. For the cyclization of this compound, a non-polar solvent might favor a concerted pathway, while a polar solvent could promote a stepwise mechanism involving charged intermediates.

Additive Effects:

Acids: Brønsted or Lewis acids can activate the carbonyl group, making it a better electrophile, or activate the alkyne towards nucleophilic attack.

Bases: A weak, non-nucleophilic base can deprotonate the carboxylic acid, forming a more potent carboxylate nucleophile, thereby accelerating intramolecular cyclization.

Salts: The addition of salts can have various effects, including a common ion effect, influencing ionic strength, or acting as halide sources in certain metal- or HVI-mediated reactions. organic-chemistry.org

Table 4: Illustrative Solvent Effects on a Hypothetical Reaction of this compound

| Entry | Solvent | Dielectric Constant (ε) | Outcome |

| 1 | Toluene | 2.4 | Slow reaction, favors concerted pathway |

| 2 | Tetrahydrofuran (THF) | 7.6 | Moderate reaction rate |

| 3 | Acetonitrile | 37.5 | Faster reaction, stabilization of intermediates |

| 4 | Water | 80.1 | Potential for competing hydration of the alkyne |

Computational Chemistry in the Investigation of 3 Propylhex 5 Ynoic Acid Reactivity

Quantum Chemical Calculations of Reaction Pathways and Energetics

Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions at the electronic level. nih.gov These calculations can map out potential energy surfaces, identify transition states, and determine the energetics of various reaction pathways, providing a predictive framework for experimental investigations. nih.govnih.gov

A key aspect of understanding a reaction mechanism is the characterization of its transition state(s). For 3-propylhex-5-ynoic acid, a potential intramolecular reaction is the cyclization to form a lactone. Quantum chemical calculations, often employing density functional theory (DFT), can be used to locate the transition state structure for this cyclization. nih.gov The characterization involves not only determining the geometry of the transition state but also calculating its energy relative to the reactant and product, which gives the activation energy of the reaction.

Hypothetical Data Table for a Postulated Lactonization Reaction:

| Property | Value (Calculated) | Method/Basis Set |

| Activation Energy (ΔG‡) | 25.8 kcal/mol | B3LYP/6-311++G(d,p) |

| Reaction Enthalpy (ΔH) | -5.2 kcal/mol | B3LYP/6-311++G(d,p) |

| Key Bond Distance (O-C) | 1.98 Å | B3LYP/6-311++G(d,p) |

Following the identification of a transition state, a reaction coordinate analysis, often through an Intrinsic Reaction Coordinate (IRC) calculation, can be performed. This analysis maps the entire reaction pathway from reactant to product, passing through the transition state. For the hypothetical lactonization of this compound, this would illustrate the geometric and energetic changes as the carboxylic acid group approaches and bonds with the alkyne moiety. This provides a detailed "movie" of the reaction, revealing the concerted or stepwise nature of bond formation and breaking.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying specific points on a potential energy surface, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time, considering its flexibility and the influence of its environment. nih.govstanford.edu For a flexible molecule like this compound, MD simulations can reveal the distribution of different conformers and the timescales of their interconversion. mdpi.commdpi.com

MD simulations can be used to generate a conformational ensemble, which is a collection of the molecule's accessible shapes. mdpi.com By analyzing this ensemble, the most stable and most populated conformations can be identified. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. For instance, a conformation where the carboxylic acid and alkyne groups are in close proximity would be more likely to undergo intramolecular reactions.

Hypothetical Data Table of Major Conformers of this compound in an Aqueous Environment:

| Conformer ID | Dihedral Angle (C2-C3-C4-C5) | Relative Population (%) | Average Lifetime (ps) |

| Conformer A | ~175° (anti-periplanar) | 45 | 150 |

| Conformer B | ~65° (gauche) | 30 | 80 |

| Conformer C | ~-65° (gauche) | 20 | 75 |

| Other | Various | 5 | < 50 |

Prediction of Regioselectivity and Stereoselectivity in Cyclizations and Additions

Computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. nih.govd-nb.inforsc.org For this compound, the alkyne functionality is a site for various addition and cyclization reactions. For example, in a hypothetical metal-catalyzed hydration of the alkyne, computational models can predict whether the addition of water will occur at the terminal carbon (C6) or the internal carbon (C5), leading to different regioisomers.

Similarly, if the chiral center at C3 is considered, computational methods can predict the stereochemical outcome of reactions. For instance, in an intramolecular reaction, the approach of the carboxylic acid to the alkyne could be influenced by the propyl group at C3, leading to a preference for one diastereomer over another. By calculating the energies of the different transition states leading to the various possible products, the most likely outcome can be predicted. nih.gov

Elucidation of Non-Covalent Interactions and Their Influence on Reactivity

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, play a critical role in determining molecular structure and reactivity. rsc.orgscholaris.ca In this compound, intramolecular hydrogen bonding between the carboxylic acid proton and the π-system of the alkyne is possible in certain conformations.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions. Understanding these interactions is crucial as they can stabilize certain conformations, thereby influencing the molecule's reactivity. For example, an intramolecular hydrogen bond might pre-organize the molecule for a cyclization reaction, lowering the activation energy.

Advanced Applications and Future Perspectives of 3 Propylhex 5 Ynoic Acid in Chemical Synthesis

3-Propylhex-5-ynoic Acid as a Scaffold for Complex Molecular Architecturesfrontiersin.org

A scaffold in chemical synthesis provides the core structure upon which more complex molecules are built. nih.gov The bifunctional nature of this compound—containing both an electrophilic/nucleophilic carboxylic acid moiety and a reactive alkyne—makes it an ideal candidate for this role. Chemists can selectively manipulate either the alkyne or the carboxylic acid, or engage both in cyclization reactions, to create intricate three-dimensional structures. This dual reactivity is fundamental to its application in building complex molecular architectures. frontiersin.orgnih.gov